molecular formula C9H7FN2O B8760633 5-amino-7-fluoroquinolin-2(1H)-one

5-amino-7-fluoroquinolin-2(1H)-one

Cat. No. B8760633
M. Wt: 178.16 g/mol
InChI Key: KELNSGBETRVWHH-UHFFFAOYSA-N
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Patent
US08680117B2

Procedure details

To a solution of 2-bromo-3-fluoroaniline (6.5 g, 34.17 mmol) and pyridine (2.7 g, 34.17 mmol) in 20 ml of CH2Cl2, cinnamoyl chloride (5.95 g, 35.88 mol) in 10 ml CH2Cl2 are added dropwise and mixture was refluxed for 30 min. The reaction mixture is diluted with CH2Cl2, the organic layer washed with diluted HCl, saturated Na2CO3 solution, water, and dried (Na2SO4). The solvent is removed in vacuo to give 10.5 g of N-(2-bromo-3-fluorophenyl)-3-phenylacrylamide. To a solution of N-(2-bromo-3-fluorophenyl)-3-phenylacrylamide (10.5 g, 32.8 mmol) in 70 ml of chlor-benzene at 130° C. AlCl3 (21.9 g, 0.164 mol) is added portionwise, the mixture is stirred at this temperature 2 h and poured in ice-water. The precipitate is filtered off and dried. Yield 6.05 g (76%). 6 g (24.8 mmol) of 8-bromo-7-fluoro-1H-quinolin-2-one are refluxed in 30 mL of POCl3 during 2 h, then poured on ice, extracted with benzene. the benzene extract dried (Na2SO4) to yield 6.1 g 8-bromo-2-chloro-7-fluoroquinoline after solvent removal. To a mixture of 10 ml 10%-oleum and 1.4 g (22.2 mmol) of fuming HNO3 8-bromo-2-chloro-7-fluoroquinoline (4.8 g 18.5 mmol) is added portionwise. The mixture is heated at 100° C. for 2 h. Additional HNO3 (0.17 g) is added and stirred for additional 1 h. The reaction mixture is poured in ice-water, extracted with EtOAc, filtered through silica gel, and crystallized from heptane-toluene to yield 2.3 g (50%) 8-bromo-2-chloro-7-fluoro-5-nitroquinoline. 2.3 g (7.54 mmol) of 8-bromo-2-chloro-7-fluoro-5-nitroquinoline are heated at 100° C. for 5 h in a solution containing 16 ml of CH3COOH, 3.2 ml of H2O and 5 ml of conc. HCl. The mixture is poured in water, the formed precipitate is filtered off, stirred in EtOAc and filtered to yield 1.71 g. 8-bromo-7-fluoro-5-nitro-1H-quinolin-2-one. To a suspension 1.7 g (5.92 mmol) of 8-bromo-7-fluoro-5-nitro-1H-quinolin-2-one and 2.3 g (35.5 mmol) of HCOONH4 in 10 ml of ethanol 0.1 g 10% Pd—C are added, and stirred for 2 h at 60° C. A solid disappeared and then formed again. The precipitate is filtered off, dissolved in 3 ml of DMSO and filtered through silica gel. 15 ml of water are added to the eluate, the precipitate is filtered off and dried to yield 0.5 g (47%) 5-Amino-7-fluoro-1H-quinolin-2-one. 1H-NMR (DMSO-d6); δ=6.14 (dd, 1H), 6.20 (dd, 1H), 6.23 (d, 1H), 6.27 (br, 2H), 8.06 (d, 1H), 11.50 (br., 1H).
Name
8-bromo-2-chloro-7-fluoro-5-nitroquinoline
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
8-bromo-7-fluoro-5-nitro-1H-quinolin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-bromo-7-fluoro-5-nitro-1H-quinolin-2-one
Quantity
1.7 g
Type
reactant
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Five
Quantity
16 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrC1C(F)=CC([N+]([O-])=O)=C2C=1N=C(Cl)C=C2.Cl.Br[C:19]1[C:20]([F:33])=[CH:21][C:22]([N+:30]([O-])=O)=[C:23]2[C:28]=1[NH:27][C:26](=[O:29])[CH:25]=[CH:24]2.C([O-])=O.[NH4+]>O.C(O)C.CC(O)=O>[NH2:30][C:22]1[CH:21]=[C:20]([F:33])[CH:19]=[C:28]2[C:23]=1[CH:24]=[CH:25][C:26](=[O:29])[NH:27]2 |f:3.4|

Inputs

Step One
Name
8-bromo-2-chloro-7-fluoro-5-nitroquinoline
Quantity
2.3 g
Type
reactant
Smiles
BrC=1C(=CC(=C2C=CC(=NC12)Cl)[N+](=O)[O-])F
Step Two
Name
8-bromo-7-fluoro-5-nitro-1H-quinolin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=C2C=CC(NC12)=O)[N+](=O)[O-])F
Step Three
Name
8-bromo-7-fluoro-5-nitro-1H-quinolin-2-one
Quantity
1.7 g
Type
reactant
Smiles
BrC=1C(=CC(=C2C=CC(NC12)=O)[N+](=O)[O-])F
Name
Quantity
2.3 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
3.2 mL
Type
solvent
Smiles
O
Name
Quantity
16 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred in EtOAc
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the formed precipitate is filtered off
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to yield 1.71 g
STIRRING
Type
STIRRING
Details
stirred for 2 h at 60° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed again
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 3 ml of DMSO
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
ADDITION
Type
ADDITION
Details
15 ml of water are added to the eluate
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C=CC(NC2=CC(=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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